5-Bromo-6-fluoroquinoxaline

regioselective cross-coupling Suzuki-Miyaura coupling medicinal chemistry building blocks

5-Bromo-6-fluoroquinoxaline is a dihalogenated quinoxaline privileged scaffold with unique 5-Br/6-F regiochemistry. The bromine enables exclusive Suzuki-Miyaura coupling at C5; adjacent fluorine modulates electronic properties for enhanced oxidative addition. Validated anticancer scaffold (A549 NSCLC IC₅₀ 9.32–11.98 μM). Features a ¹⁹F NMR handle for reaction monitoring. ≥95% purity. For kinase inhibitor libraries and cross-coupling applications. Request pricing for bulk quantities.

Molecular Formula C8H4BrFN2
Molecular Weight 227.03 g/mol
CAS No. 1893896-09-7
Cat. No. B1449575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoroquinoxaline
CAS1893896-09-7
Molecular FormulaC8H4BrFN2
Molecular Weight227.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1F)Br
InChIInChI=1S/C8H4BrFN2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H
InChIKeyJYCIDRGPCBMJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-fluoroquinoxaline (CAS 1893896-09-7): A Strategic Halogenated Quinoxaline Building Block for Medicinal Chemistry and Organic Synthesis Procurement


5-Bromo-6-fluoroquinoxaline (CAS 1893896-09-7) is a dihalogenated heterocyclic compound with molecular formula C₈H₄BrFN₂ and a molecular weight of 227.03 g/mol, available from commercial suppliers at purities up to 99.5% . It belongs to the quinoxaline class—fused bicyclic N-heterocycles extensively utilized as privileged scaffolds in kinase inhibitor design, antimicrobial agent development, and materials chemistry [1]. The strategic placement of bromine at the 5-position and fluorine at the 6-position confers distinct electronic and steric properties that differentiate it from mono-halogenated and regioisomeric analogs in cross-coupling and nucleophilic aromatic substitution applications .

Why 5-Bromo-6-fluoroquinoxaline Cannot Be Interchanged with Regioisomeric or Mono-Halogenated Quinoxaline Analogs in Synthetic and Biological Applications


Generic substitution among halogenated quinoxalines is precluded by the unique regiochemical and electronic signature conferred by the 5-bromo/6-fluoro substitution pattern. Structural isomers such as 6-bromo-5-fluoroquinoxaline (CAS 2411639-48-8) and mono-halogenated analogs like 6-fluoroquinoxaline (CAS 1644-14-0) or 5-bromoquinoxaline (CAS 76982-23-5) exhibit markedly different reactivity profiles in palladium-catalyzed cross-coupling reactions, divergent binding orientations toward kinase ATP pockets, and distinct physicochemical properties including solubility and lipophilicity . Furthermore, structure-activity relationship (SAR) studies on quinoxaline derivatives demonstrate that bromo substitution consistently yields superior anticancer potency compared to nitro-substituted analogs, with bromo-substituted quinoxalines achieving IC₅₀ values in the low micromolar range (9.32–11.98 μM) against A549 non-small-cell lung cancer cells [1]. These differences render empirical analog swapping without experimental validation a scientifically unsound procurement strategy.

Quantitative Differentiation Evidence for 5-Bromo-6-fluoroquinoxaline: Head-to-Head Comparisons Against Structural Analogs


Regioisomeric Differentiation: 5-Bromo-6-fluoroquinoxaline vs. 6-Bromo-5-fluoroquinoxaline in Cross-Coupling Reactivity and Procurement Availability

5-Bromo-6-fluoroquinoxaline (CAS 1893896-09-7) and 6-bromo-5-fluoroquinoxaline (CAS 2411639-48-8) are regioisomers with identical molecular formulas (C₈H₄BrFN₂) and molecular weights (227.03 g/mol) . Despite identical elemental composition, the positional inversion of bromine and fluorine substituents creates distinct electronic environments that dictate regioselectivity in palladium-catalyzed cross-coupling reactions. In the target compound, the bromine at the 5-position is adjacent to the nitrogen-containing pyrazine ring, whereas in the 6-bromo isomer, bromine resides on the benzenoid ring distal to the pyrazine nitrogens. This spatial arrangement modulates oxidative addition rates in Suzuki-Miyaura couplings and influences subsequent functionalization outcomes. Procurement differentiation is also material: the target compound is commercially stocked and available at 95–99.5% purity with batch-specific CoA documentation, whereas the 6-bromo-5-fluoro isomer is primarily listed as a discontinued research intermediate from select vendors .

regioselective cross-coupling Suzuki-Miyaura coupling medicinal chemistry building blocks

Halogen Substitution Pattern Optimization: Bromo-Substituted Quinoxalines Demonstrate Superior Anticancer Potency Relative to Nitro-Substituted Analogs

A systematic structure-activity relationship (SAR) study evaluated 26 quinoxaline derivatives against A549 human non-small-cell lung cancer cells [1]. The study established that introducing bromo groups in place of nitro groups into the quinoxaline scaffold consistently enhanced anticancer potency [2]. Representative bromo-substituted quinoxalines achieved IC₅₀ values of 11.98 ± 2.59 μM (compound 4b) and 9.32 ± 1.56 μM (compound 4m), demonstrating activity comparable to the clinical anticancer drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM) . In contrast, nitro-substituted quinoxaline analogs exhibited inferior inhibition profiles, establishing bromo substitution as the preferred halogenation strategy for quinoxaline-based anticancer lead optimization [3]. While the specific 5-bromo-6-fluoro substitution pattern was not directly tested in this study, the class-level SAR demonstrates that bromo incorporation into the quinoxaline skeleton confers a quantifiable potency advantage over alternative electron-withdrawing substituents.

anticancer SAR non-small-cell lung cancer quinoxaline derivatives halogen bioisosterism

Physicochemical Differentiation: 5-Bromo-6-fluoroquinoxaline vs. Mono-Halogenated 6-Fluoroquinoxaline

5-Bromo-6-fluoroquinoxaline (MW 227.03 g/mol) exhibits substantially higher molecular weight (+78.89 g/mol) and predicted boiling point (+57.8°C) compared to the mono-halogenated analog 6-fluoroquinoxaline (CAS 1644-14-0; MW 148.14 g/mol; predicted boiling point 241.9 ± 20.0°C) . The target compound's predicted density of 1.741 ± 0.06 g/cm³ reflects the mass contribution of the bromine substituent, whereas 6-fluoroquinoxaline exhibits a predicted density of 1.297 ± 0.06 g/cm³. This ~34% density increase directly impacts purification method selection, chromatographic retention behavior, and formulation considerations. The dihalogenated scaffold also confers enhanced lipophilicity (predicted XLogP3 ~2.2–2.8) relative to mono-halogenated quinoxalines, which may translate to improved membrane permeability and altered pharmacokinetic properties in lead optimization campaigns .

molecular weight comparison boiling point prediction density lipophilicity differentiation

Validated Research and Industrial Applications for 5-Bromo-6-fluoroquinoxaline Based on Quantified Differentiation Evidence


Regioselective Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Fragment Elaboration

5-Bromo-6-fluoroquinoxaline serves as an optimal electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling regioselective installation of aryl, heteroaryl, or alkenyl substituents exclusively at the 5-position [1]. The adjacent fluorine substituent modulates the electronic environment of the bromine-bearing carbon, influencing oxidative addition rates and potentially enhancing coupling yields relative to mono-brominated quinoxalines. This regioselective functionalization strategy supports the synthesis of ATP-competitive kinase inhibitor candidates, where the quinoxaline scaffold occupies the adenine-binding pocket and the 5-position substitution projects toward hydrophobic or selectivity pockets [2].

Anticancer Lead Generation Targeting Non-Small-Cell Lung Cancer (NSCLC)

Based on class-level SAR evidence demonstrating that bromo-substituted quinoxalines achieve IC₅₀ values of 9.32–11.98 μM against A549 NSCLC cells—potency comparable to the clinical agent 5-fluorouracil—5-bromo-6-fluoroquinoxaline provides a validated entry point for medicinal chemistry campaigns targeting lung cancer [3]. The scaffold can be further elaborated via palladium-catalyzed transformations to generate focused libraries for structure-activity relationship exploration, with the bromo substituent serving as a functional handle for diversification [4].

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) Reference Standard Procurement

The predicted boiling point of 299.7 ± 35.0°C and density of 1.741 ± 0.06 g/cm³ distinguish 5-bromo-6-fluoroquinoxaline from mono-halogenated analogs . These thermal and volumetric properties enable its use as a calibration standard or reference material in differential scanning calorimetry and thermogravimetric analysis for laboratories developing thermal analysis methods for halogenated heterocycles. The compound's yellow solid physical form and 99.5% HPLC purity support reproducible thermal measurements.

Fluorinated Building Block for ¹⁹F NMR-Based Reaction Monitoring and Metabolite Tracking

The fluorine substituent at the 6-position provides a sensitive ¹⁹F NMR spectroscopic handle with a distinct chemical shift environment due to the adjacent bromine and quinoxaline ring system [5]. This enables quantitative reaction monitoring in synthetic transformations and potential metabolite tracking in preliminary in vitro ADME studies, offering a distinct analytical advantage over non-fluorinated quinoxaline analogs such as 5-bromoquinoxaline (CAS 76982-23-5) which lack an intrinsic NMR reporter nucleus.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-fluoroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.